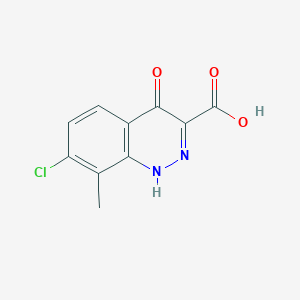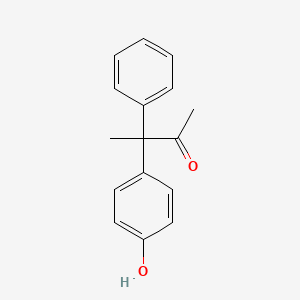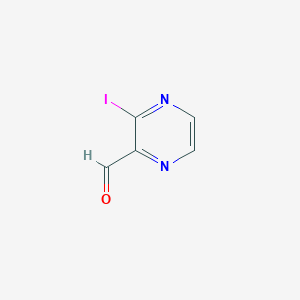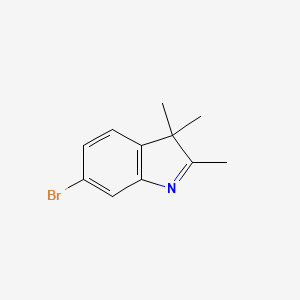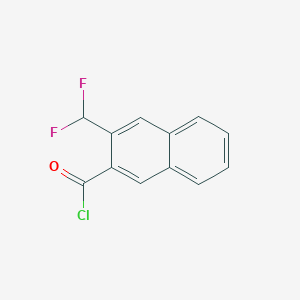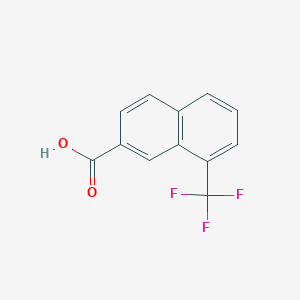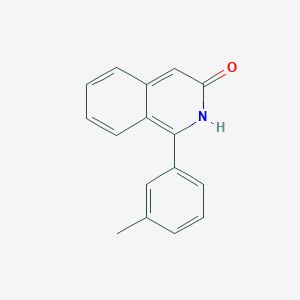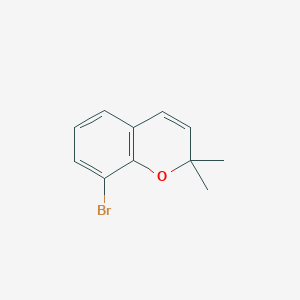
8-Bromo-2,2-dimethyl-2h-chromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2,2-dimethyl-2H-chromene is a chemical compound with the molecular formula C11H11BrO. It belongs to the class of chromenes, which are oxygen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2,2-dimethyl-2H-chromene typically involves the bromination of 2,2-dimethyl-2H-chromene. One common method is the reaction of 2,2-dimethyl-2H-chromene with bromine in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2,2-dimethyl-2H-chromene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding chromene oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2,2-dimethyl-2H-chromene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of various substituted chromenes depending on the nucleophile used.
Oxidation: Formation of chromene oxides.
Reduction: Formation of 2,2-dimethyl-2H-chromene.
Scientific Research Applications
8-Bromo-2,2-dimethyl-2H-chromene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antifungal and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of fungal infections and cancer.
Industry: Used in the development of new materials with specific properties, such as optical and electronic materials
Mechanism of Action
The mechanism of action of 8-Bromo-2,2-dimethyl-2H-chromene involves its interaction with specific molecular targets. For example, its antifungal activity is believed to be due to its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2H-chromene: Lacks the bromine substituent but shares the same chromene core.
8-Hydroxy-2,2-dimethyl-2H-chromene: Contains a hydroxyl group instead of a bromine atom.
8-Cyano-2,2-dimethyl-2H-chromene: Contains a cyano group instead of a bromine atom
Uniqueness
8-Bromo-2,2-dimethyl-2H-chromene is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
264264-94-0 |
|---|---|
Molecular Formula |
C11H11BrO |
Molecular Weight |
239.11 g/mol |
IUPAC Name |
8-bromo-2,2-dimethylchromene |
InChI |
InChI=1S/C11H11BrO/c1-11(2)7-6-8-4-3-5-9(12)10(8)13-11/h3-7H,1-2H3 |
InChI Key |
BHBVJKGKZPTALF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C(=CC=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


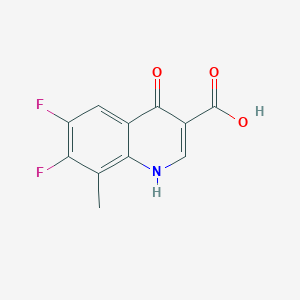

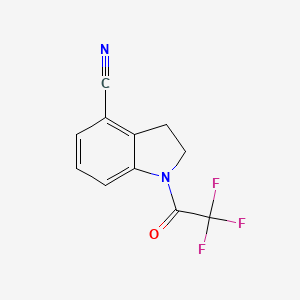
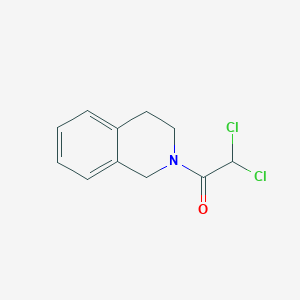
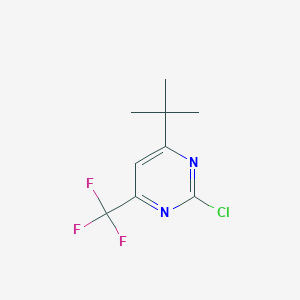
![N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-6-yl)acetamide](/img/structure/B11872836.png)
